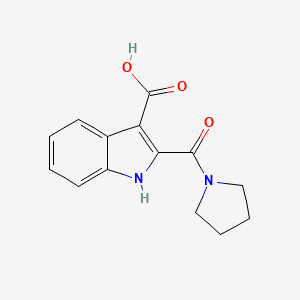
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid is a compound that features a pyrrolidine ring attached to an indole core. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its structural complexity, which allows for diverse chemical modifications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid typically involves the construction of the indole core followed by the introduction of the pyrrolidine moiety. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring. The pyrrolidine ring can be introduced through a variety of methods, including cyclization reactions involving amines and carbonyl compounds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .
化学反应分析
Types of Reactions
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form oxindole derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like halogens for substitution reactions. Typical conditions involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions include oxindole derivatives, alcohol derivatives, and various substituted indoles, depending on the specific reaction conditions and reagents used .
科学研究应用
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a probe to study biological processes involving indole derivatives.
Medicine: It has potential therapeutic applications due to its biological activity, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals .
作用机制
The mechanism of action of 2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid involves its interaction with specific molecular targets in the body. The indole ring can interact with various enzymes and receptors, modulating their activity. The pyrrolidine ring can enhance the binding affinity and specificity of the compound for its targets. These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .
相似化合物的比较
Similar Compounds
Similar compounds include other indole derivatives and pyrrolidine-containing molecules, such as:
Indole-3-acetic acid: A naturally occurring plant hormone.
Pyrrolidine-2,5-dione: A compound with various biological activities.
Indole-3-carboxaldehyde: An intermediate in the synthesis of more complex indole derivatives .
Uniqueness
2-(Pyrrolidine-1-carbonyl)-1h-indole-3-carboxylic acid is unique due to its combination of the indole and pyrrolidine rings, which provides a distinct structural framework for diverse chemical modifications and biological activities. This dual-ring structure allows for enhanced interactions with biological targets, making it a valuable compound in medicinal chemistry .
属性
CAS 编号 |
921194-90-3 |
|---|---|
分子式 |
C14H14N2O3 |
分子量 |
258.27 g/mol |
IUPAC 名称 |
2-(pyrrolidine-1-carbonyl)-1H-indole-3-carboxylic acid |
InChI |
InChI=1S/C14H14N2O3/c17-13(16-7-3-4-8-16)12-11(14(18)19)9-5-1-2-6-10(9)15-12/h1-2,5-6,15H,3-4,7-8H2,(H,18,19) |
InChI 键 |
MAZGEVQUJNJQRN-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(C1)C(=O)C2=C(C3=CC=CC=C3N2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



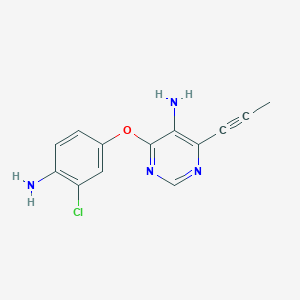
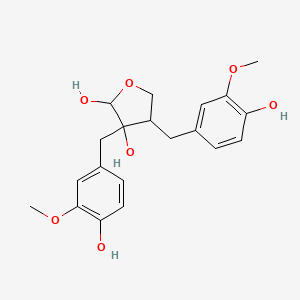
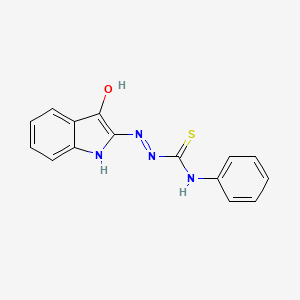
![[(2R,3S,4R,5R)-5-[6-(cyclopropylamino)purin-9-yl]-3,4-dihydroxyoxolan-2-yl]methyl carbamate](/img/structure/B12910024.png)
![2-Amino-5-[(1H-indol-3-yl)methyl]-4-methyl-1H-pyrrole-3-carbonitrile](/img/structure/B12910030.png)

![Cyclohepta[cd]benzofuran](/img/structure/B12910040.png)
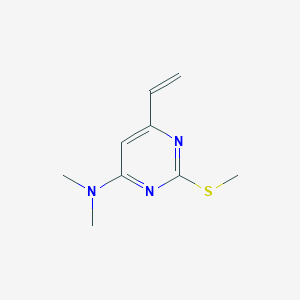


![N-{[6-(Methylamino)-3H-purin-3-yl]acetyl}-L-aspartic acid](/img/structure/B12910072.png)


